Lysolipin I
Overview
Description
Lysolipin I is a halogenated, polycyclic xanthone natural product belonging to the polyketide class of antibiotics. It is naturally produced by Streptomyces violaceoniger TÜ96 and Streptomyces tendae TÜ4042 . This compound exhibits potent antibacterial activity, with a minimum inhibitory concentration in the low nanomolar range against both Gram-negative and Gram-positive microorganisms .
Biochemical Analysis
Biochemical Properties
Lysolipin I plays a significant role in biochemical reactions, particularly in inhibiting bacterial cell wall biosynthesis. It interacts with the C55-lipid carrier bactoprenol, which is crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall . By binding to bactoprenol, this compound disrupts the cell wall synthesis process, leading to bacterial cell lysis. This interaction highlights the compound’s ability to interfere with essential bacterial enzymes and proteins involved in cell wall construction.
Cellular Effects
This compound exerts profound effects on various types of cells, particularly bacterial cells. It induces cell wall lysis, leading to the death of bacterial cells . This compound also affects cellular processes such as gene expression and cellular metabolism by disrupting the integrity of the cell wall. The impact on cell signaling pathways is primarily through the inhibition of cell wall synthesis, which is a critical process for bacterial survival and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bactoprenol, an essential lipid carrier in bacterial cell wall biosynthesis . By binding to bactoprenol, this compound inhibits the transfer of peptidoglycan precursors across the cell membrane, thereby preventing the synthesis of the cell wall. This inhibition leads to the accumulation of peptidoglycan precursors within the cell, causing osmotic imbalance and ultimately cell lysis. Additionally, this compound may induce changes in gene expression related to cell wall synthesis and stress response pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is reported to be light-sensitive and should be stored in the dark under desiccating conditions to maintain its stability . Over time, this compound may degrade, leading to a reduction in its antibacterial efficacy. Long-term studies have shown that the compound can have sustained effects on bacterial cell function, but its stability and potency may decrease if not stored properly.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to host tissues and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired antibacterial activity without causing adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to bacterial cell wall synthesis. It interacts with enzymes and cofactors involved in the biosynthesis of peptidoglycan . The compound’s inhibition of bactoprenol disrupts the normal metabolic flux of peptidoglycan precursors, leading to an accumulation of these intermediates within the cell. This disruption affects the overall metabolic balance and can lead to cell death.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s ability to bind to bactoprenol facilitates its localization to the bacterial cell membrane, where it exerts its inhibitory effects on cell wall synthesis. The distribution of this compound within tissues is influenced by its solubility and stability, with higher concentrations observed in areas with active bacterial infections.
Subcellular Localization
This compound is primarily localized to the bacterial cell membrane, where it interacts with bactoprenol and inhibits cell wall synthesis . The compound’s activity is dependent on its ability to reach and bind to its target within the cell membrane. Post-translational modifications and targeting signals may influence the localization and activity of this compound, directing it to specific compartments or organelles within the bacterial cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lysolipin I is synthesized through a biosynthetic gene cluster spanning 43 kilobases . The heterologous expression of this gene cluster has been established using the cosmid 4H04, which was transferred to Streptomyces albus . Optimization of production yields has been achieved by adapting cultivation conditions and inactivating the transcriptional repressor gene llpRI . Additionally, cultivation in bromide-containing fermentation medium resulted in the production of a new brominated lysolipin derivative .
Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered strains of Streptomyces albus to optimize yields and generate new derivatives . This method ensures consistent production and allows for the creation of derivatives with extended activity against Gram-negative bacteria and reduced cytotoxicity .
Chemical Reactions Analysis
Types of Reactions: Lysolipin I undergoes various chemical reactions, including halogenation, oxidation, and substitution . The presence of a chlorine residue at the xanthone substructure is a notable feature of this compound .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bromide for bromination and various solvents such as methylene chloride, dimethyl sulfoxide, and chloroform . The reactions are typically carried out under controlled fermentation conditions to ensure optimal yields .
Major Products Formed: The major products formed from the reactions involving this compound include brominated derivatives and other modified forms with enhanced antibacterial activity and reduced cytotoxicity .
Scientific Research Applications
Lysolipin I has a wide range of scientific research applications, including its use as an antibiotic, antifungal, and anticoccidial agent . It is also a glycopeptide synthesis inhibitor, making it valuable in the study of bacterial cell wall synthesis . Additionally, this compound has shown activity against vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus, as well as anaerobic microorganisms such as Helicobacter pylori .
Mechanism of Action
Lysolipin I exerts its effects by inhibiting glycopeptide synthesis, which is crucial for bacterial cell wall formation . The molecular targets of this compound include enzymes involved in the synthesis of peptidoglycan, a key component of the bacterial cell wall . This inhibition disrupts cell wall integrity, leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Lysolipin I include Lysolipin X and other polyketide antibiotics such as lienomycin . These compounds share structural similarities and exhibit antibacterial activity against a range of microorganisms .
Uniqueness of this compound: This compound is unique due to its potent antibacterial activity in the low nanomolar range and its ability to target both Gram-negative and Gram-positive bacteria . Additionally, the presence of a chlorine residue at the xanthone substructure and its ability to form brominated derivatives further distinguish it from other similar compounds .
Properties
IUPAC Name |
(7R,8R,12S,13R)-22-chloro-3,8,28-trihydroxy-7,12,21-trimethoxy-6-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2,4(9),10,17,20(25),21,23,27-nonaene-5,26-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClNO11/c1-31-28(36)14-10(19(33)29(31)39-4)7-11-13(20(14)34)15-16-25(22(11)37-2)40-8-41-26(16)27-17(21(15)35)18(32)9-5-6-12(30)24(38-3)23(9)42-27/h5-7,19,22,25,29,33-35H,8H2,1-4H3/t19-,22+,25-,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOMIZJYHXSRLV-MVHMQXOSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=C(C1=O)C(=C3C(=C2)C(C4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@@H](C2=C(C1=O)C(=C3C(=C2)[C@@H]([C@H]4C5=C3C(=C6C(=C5OCO4)OC7=C(C6=O)C=CC(=C7OC)Cl)O)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClNO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207855 | |
Record name | Lysolipin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
598.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59113-57-4 | |
Record name | Lysolipin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059113574 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lysolipin I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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